molecular formula C13H15BrClNO3 B6634867 4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide

4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide

Cat. No.: B6634867
M. Wt: 348.62 g/mol
InChI Key: FUUCSNGDFNCEPL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide is a complex organic compound characterized by its bromo and chloro substituents on the benzene ring, as well as a methyloxolan-3-ylmethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide typically involves multiple steps, starting with the bromination and chlorination of the benzene ring, followed by the formation of the amide bond. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of bromo and chloro substituents makes it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and chlorine (Cl2).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of aniline derivatives.

  • Substitution: Formation of di- or tri-substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules. Its structural features can be exploited to interact with specific biological targets.

Medicine: In the field of medicine, this compound may have potential as a lead compound for the development of new drugs. Its ability to undergo various chemical reactions allows for the creation of analogs with improved pharmacological properties.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure and reactivity make it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism by which 4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-N-(2-hydroxy-3-methoxybenzylidene)aniline

  • 4-Bromo-2-hydroxybenzaldehyde

  • N-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide

Uniqueness: 4-Bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide stands out due to its unique combination of functional groups and structural complexity

Properties

IUPAC Name

4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO3/c1-8-13(18,4-5-19-8)7-16-12(17)10-3-2-9(14)6-11(10)15/h2-3,6,8,18H,4-5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUCSNGDFNCEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)C2=C(C=C(C=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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